![molecular formula C32H28N2O7 B584175 5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone CAS No. 1796927-04-2](/img/structure/B584175.png)
5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a carbazole moiety with an oxazolidinone ring, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone typically involves multiple steps, starting with the preparation of the carbazole and oxazolidinone precursors. The key steps include:
Formation of the Carbazole Precursor: This involves the benzoylation of carbazole to introduce the benzoyloxy group.
Preparation of the Oxazolidinone Ring: This step involves the reaction of an appropriate amine with an epoxide to form the oxazolidinone ring.
Coupling Reaction: The final step involves coupling the carbazole and oxazolidinone precursors through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or methoxyphenoxy groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone: Unique due to its combination of carbazole and oxazolidinone moieties.
Carbazole Derivatives: Compounds like 9H-carbazole-3-carboxylic acid, which have similar core structures but different functional groups.
Oxazolidinone Derivatives: Compounds like linezolid, which share the oxazolidinone ring but have different substituents.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both carbazole and oxazolidinone derivatives. This allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
[4-[[3-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy]-9H-carbazol-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O7/c1-37-26-13-7-8-14-27(26)38-18-17-34-19-22(40-32(34)36)20-39-30-28(41-31(35)21-9-3-2-4-10-21)16-15-25-29(30)23-11-5-6-12-24(23)33-25/h2-16,22,33H,17-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMWMZIRCIJYRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CC(OC2=O)COC3=C(C=CC4=C3C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester](/img/structure/B584093.png)
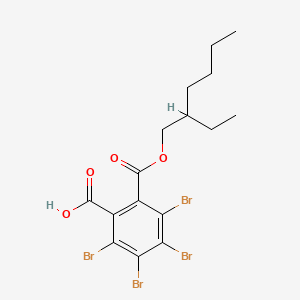
![5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester](/img/structure/B584097.png)
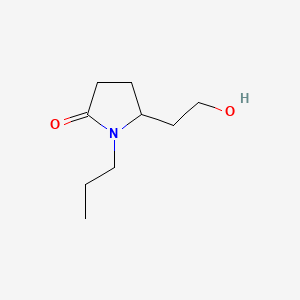
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)
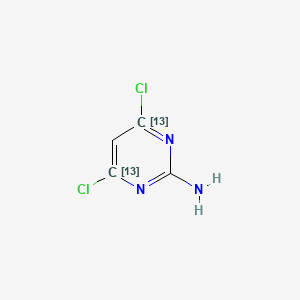
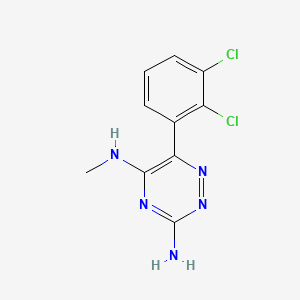
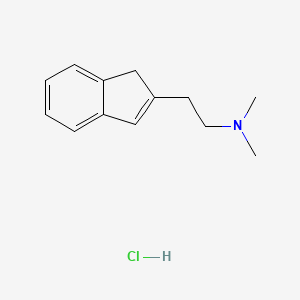
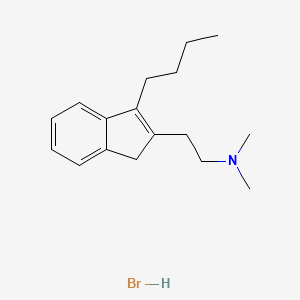
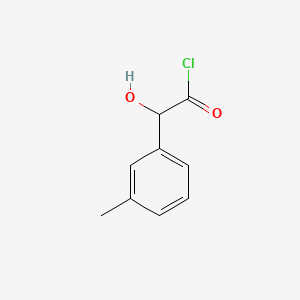
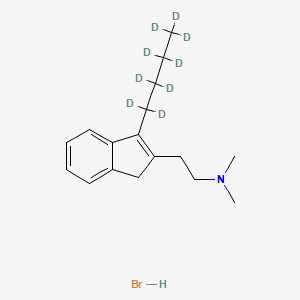
![tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate](/img/structure/B584113.png)
![7-Hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B584115.png)
